(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is a chiral compound that features a pyrrolidine ring substituted with a nitropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyrrolidine and 3-nitropyridine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Nitropyridine Group: The nitropyridine group is introduced via nitration reactions.
Chiral Resolution: The final step involves chiral resolution to obtain the (S)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and catalytic processes may be employed.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitropyridine group can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.
Substitution: Conditions vary depending on the specific substitution reaction but may include bases or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The nitropyridine group can participate in various chemical interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid: The enantiomer of the compound, which may have different biological activities.
1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid: The racemic mixture of the compound.
Other Nitropyridine Derivatives: Compounds with similar structures but different substituents on the pyrrolidine or pyridine rings.
Uniqueness
(S)-1-(3-Nitropyridin-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific chiral configuration and the presence of both a pyrrolidine ring and a nitropyridine group. This combination of features can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11N3O4 |
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Molecular Weight |
237.21 g/mol |
IUPAC Name |
(2S)-1-(3-nitropyridin-2-yl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C10H11N3O4/c14-10(15)8-4-2-6-12(8)9-7(13(16)17)3-1-5-11-9/h1,3,5,8H,2,4,6H2,(H,14,15)/t8-/m0/s1 |
InChI Key |
RQFITJCVQDONTL-QMMMGPOBSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
Canonical SMILES |
C1CC(N(C1)C2=C(C=CC=N2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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